Bis(butoxyethyl)ether
Overview
Description
Synthesis Analysis
The synthesis of poly(ether imide)s derived from bis(ether anhydride) is described, involving nitro-displacement, alkaline hydrolysis, and dehydration steps . Another paper reports the synthesis of bis(benzocrown ether)s linked by poly(oxyethylene) chains, achieved through Baeyer-Villiger oxidation and alkaline hydrolysis . Additionally, bis(acetylacetonato)copper(II) catalyzed oxidative cross-dehydrogenative coupling (CDC) is used for synthesizing α-acyloxy ethers . These methods reflect the diverse synthetic routes available for creating complex ether structures, which could be analogous to the synthesis of Bis(butoxyethyl)ether.
Molecular Structure Analysis
The molecular structure of ethers typically involves an oxygen atom connected to two carbon-containing groups. In the case of bis(3,4-dimethoxybenzyl) ether, the methoxy groups are almost coplanar with the attached benzene rings, and the benzene rings in the molecule make a dihedral angle of 17.20(5)° . This information provides insight into the potential geometric configuration of Bis(butoxyethyl)ether, which would also feature an oxygen atom bonded to two butoxyethyl groups.
Chemical Reactions Analysis
Ethers can participate in various chemical reactions. For instance, the Fenton process is used for the chemical oxidation of bis(2-chloroethyl) ether, involving cleavage of the ether bond and radical coupling . The reactivity of ethers in such oxidative conditions may be extrapolated to Bis(butoxyethyl)ether, suggesting it could undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
Ethers generally have good solubility in organic solvents, as evidenced by the solubility of poly(ether imide)s in solvents like N-methyl-2-pyrrolidinone and chloroform . They also exhibit varying degrees of thermal stability; for example, the poly(ether imide)s mentioned are stable up to 450°C . These properties are indicative of the behavior that Bis(butoxyethyl)ether might display, such as solvent capabilities and thermal resistance.
Scientific Research Applications
- Scientific Field : Green Chemistry
- Summary of the Application : Bis(butoxyethyl)ether is used in a safe, practical, and eco-friendly method for the switchable synthesis of sulfoxides and sulfones through visible-light-initiated oxygenation of sulfides at ambient temperature under transition-metal-, additives-free and minimal solvent conditions . The synergistic catalytic efforts between CF3SO2Na and 2-butoxyethyl ether represent the key promoting factor for the reaction .
- Methods of Application or Experimental Procedures : The oxygenation reaction with bis(2-butoxyethyl)ether as the solvent was performed at room temperature under the irradiation of 10 W LED lamps (385 – 390 nm) for 6 hours . The progress was monitored by TLC or GC-MS . Upon completion, water was added to the reaction mixture, and it was extracted with CH2Cl2 .
- Results or Outcomes : The reaction provided sulfoxides and sulfones based on the conversion of sulfides . The usage of O2 in the presence of flammable organic solvent at high temperature results in a potentially inflammable and explosive mixture, which greatly limits their industrial application . Visible-light-induced oxidation with O2 as the sole oxidant has become a prominent sector of synthetic chemistry over the last years as it offers eco-friendly alternatives to the conventional thermal heating process .
Safety And Hazards
Future Directions
The use of Bis(butoxyethyl)ether in the selective oxygenation of sulfides with molecular oxygen under visible-light irradiation represents a promising direction for future research . This method is safe, practical, and eco-friendly, and allows for the switchable synthesis of sulfoxides and sulfones .
properties
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBBTZJMSWGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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DSSTOX Substance ID |
DTXSID8025046 | |
Record name | Diethylene glycol dibutyl ether | |
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Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO] | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Record name | Diethylene glycol dibutyl ether | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992) | |
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Flash Point |
245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus | |
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Record name | Diethylene glycol dibutyl ether | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
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Density |
0.885 (USCG, 1999) - Less dense than water; will float | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Vapor Pressure |
0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg] | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Product Name |
Diethylene glycol dibutyl ether | |
CAS RN |
112-73-2 | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Record name | Diethylene glycol dibutyl ether | |
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Record name | Diethylene glycol dibutyl ether | |
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Record name | Bis(2-butoxyethyl) ether | |
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Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Melting Point |
-76 °F (NTP, 1992) | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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